molecular formula C23H26Cl3N3O2 B12352034 7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-4aH-quinolin-2-one;hydrochloride

7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-4aH-quinolin-2-one;hydrochloride

Cat. No.: B12352034
M. Wt: 482.8 g/mol
InChI Key: ODXRJMAAXFDTKX-UHFFFAOYSA-N
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Description

Dehydroaripiprazole, hydrochloride is a metabolite of the atypical antipsychotic drug aripiprazole. It is formed through the metabolic action of cytochrome P450 enzymes, specifically CYP3A4 and CYP2D6. Dehydroaripiprazole, hydrochloride retains pharmacological activity similar to its parent compound and is used in the treatment of psychiatric disorders such as schizophrenia and bipolar disorder .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dehydroaripiprazole, hydrochloride can be synthesized through a series of chemical reactions starting from aripiprazole. The process involves the oxidation of aripiprazole using specific reagents and conditions to form dehydroaripiprazole. The hydrochloride salt is then formed by reacting dehydroaripiprazole with hydrochloric acid .

Industrial Production Methods

A novel commercially scalable process for the green synthesis of dehydroaripiprazole has been developed using phase transfer catalysis. This method offers advantages over previously reported methods, including higher yields and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions

Dehydroaripiprazole, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized and reduced forms of dehydroaripiprazole, as well as substituted derivatives depending on the specific reagents and conditions used .

Mechanism of Action

Dehydroaripiprazole, hydrochloride exerts its effects primarily through partial agonism at dopamine D2 receptors and serotonin 5-HT1A receptors, and antagonism at serotonin 5-HT2A receptors. This unique mechanism allows it to modulate neurotransmitter activity in the brain, stabilizing dopamine and serotonin levels. The compound also affects intracellular pathways, including the extracellular signal-regulated kinase (ERK) pathway, which contributes to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dehydroaripiprazole, hydrochloride is unique due to its formation as a metabolite of aripiprazole and its retention of pharmacological activity. It offers insights into the metabolic pathways and pharmacokinetics of aripiprazole, making it valuable in both clinical and research settings .

Properties

Molecular Formula

C23H26Cl3N3O2

Molecular Weight

482.8 g/mol

IUPAC Name

7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-4aH-quinolin-2-one;hydrochloride

InChI

InChI=1S/C23H25Cl2N3O2.ClH/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18;/h3-9,16-17H,1-2,10-15H2;1H

InChI Key

ODXRJMAAXFDTKX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCCOC2=CC3=NC(=O)C=CC3C=C2)C4=C(C(=CC=C4)Cl)Cl.Cl

Origin of Product

United States

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